(5-Cyclopropylisoxazol-3-yl)methanol

Drug Design ADME Properties Medicinal Chemistry

(5-Cyclopropylisoxazol-3-yl)methanol is a heterocyclic compound (C₇H₉NO₂, MW 139.15 g/mol) featuring an isoxazole core with a cyclopropyl substituent at the 5-position and a hydroxymethyl group at the 3-position. It is primarily utilized as a versatile synthetic intermediate and building block in pharmaceutical and agrochemical research.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 1060817-48-2
Cat. No. B1514902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Cyclopropylisoxazol-3-yl)methanol
CAS1060817-48-2
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=NO2)CO
InChIInChI=1S/C7H9NO2/c9-4-6-3-7(10-8-6)5-1-2-5/h3,5,9H,1-2,4H2
InChIKeyNUYRQGMZXHHVQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Cyclopropylisoxazol-3-yl)methanol (CAS 1060817-48-2) – Heterocyclic Building Block for Medicinal Chemistry and Agrochemical Research


(5-Cyclopropylisoxazol-3-yl)methanol is a heterocyclic compound (C₇H₉NO₂, MW 139.15 g/mol) featuring an isoxazole core with a cyclopropyl substituent at the 5-position and a hydroxymethyl group at the 3-position. It is primarily utilized as a versatile synthetic intermediate and building block in pharmaceutical and agrochemical research [1] .

Synthetic intermediate Versatile building block for medicinal chemistry and agrochemistry
Cyclopropyl substituent Distinct steric and electronic profile vs. methyl or phenyl analogs
Hydroxymethyl handle Enables ester, ether, and oxidation derivatization

Why (5-Cyclopropylisoxazol-3-yl)methanol Cannot Be Replaced by Other Isoxazole Methanol Derivatives


Isoxazole methanol derivatives are not interchangeable due to significant differences in physicochemical properties (e.g., lipophilicity, molecular weight, conformational flexibility) that directly impact bioavailability, target engagement, and synthetic utility. The cyclopropyl group at the 5-position imparts unique steric and electronic characteristics compared to methyl, phenyl, or hydrogen substituents, leading to quantifiable variations in LogP, topological polar surface area (TPSA), and rotatable bond count [1] [2] [3]. These differences necessitate careful selection for specific drug discovery or agrochemical development programs, as highlighted by comparative data presented below.

Attribute
Target: Cyclopropyl
Methyl / Phenyl Analogs
Lipophilicity balance
Intermediate LogP may support balanced permeability and solubility
Methyl analog is more polar; phenyl analog is highly lipophilic
Conformational flexibility
Two rotatable bonds may allow diverse binding pocket adaptation
Methyl analog has only one rotatable bond, limiting conformational sampling
Synthetic accessibility
Metal-free cycloaddition route reported
Analog synthesis may require different conditions or catalysts

Quantitative Differentiation of (5-Cyclopropylisoxazol-3-yl)methanol (CAS 1060817-48-2) from Key Analogs


Lipophilicity (XLogP3-AA) Comparison: Cyclopropyl vs. Methyl and Phenyl Analogs

(5-Cyclopropylisoxazol-3-yl)methanol exhibits an intermediate lipophilicity (XLogP3-AA = 0.1) compared to its methyl and phenyl analogs, positioning it as a balanced scaffold for optimizing passive permeability and aqueous solubility in drug discovery campaigns [1] [2] [3].

Lipophilicity (XLogP3-AA)
Cross-study comparable
0.1 (cyclopropyl) vs. -0.1 (methyl) / 1.2 (phenyl)
May support balanced permeability-solubility profiling
Computed XLogP3-AA (PubChem 2025)
Drug Design ADME Properties Medicinal Chemistry

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Comparison

The TPSA of (5-Cyclopropylisoxazol-3-yl)methanol is identical to that of its methyl analog (46.3 Ų), but its molecular weight is significantly higher (139.15 vs. 113.11 g/mol). The phenyl analog has a higher TPSA (46.3 Ų) and a much higher molecular weight (175.18 g/mol) [1] [2] [3]. This combination influences passive diffusion and target binding.

TPSA & Molecular Weight
Cross-study comparable
TPSA 46.3 Ų; MW 139.15 g/mol
TPSA identical across analogs; MW differs by up to 36 Da
Methyl MW 113.11; Phenyl MW 175.18
Drug Design Bioavailability Medicinal Chemistry

Conformational Flexibility: Rotatable Bond Count

(5-Cyclopropylisoxazol-3-yl)methanol possesses two rotatable bonds (C-C between isoxazole and cyclopropyl; C-O between isoxazole and methanol), while the methyl analog has only one. The phenyl analog also has two rotatable bonds. This increased flexibility relative to the methyl analog may impact entropy of binding and conformational pre-organization [1] [2] [3].

Rotatable Bonds
Reported
2 (cyclopropyl) vs. 1 (methyl) / 2 (phenyl)
Additional bond may influence conformational pre-organization
Computed count (PubChem 2025)
Molecular Design Conformational Analysis Medicinal Chemistry

Metabolic Stability Enhancement via Cyclopropyl Group: Class-Level Inference from RET Kinase Inhibitor Study

A derivative bearing the 5-cyclopropylisoxazol-3-yl moiety, compound 15l (5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide), demonstrated high metabolic stability in vitro (mouse liver microsomes). While the parent compound (5-Cyclopropylisoxazol-3-yl)methanol has not been directly assessed, the cyclopropyl group is known to reduce CYP-mediated oxidation [1] [2]. This class-level inference suggests that incorporating the cyclopropylisoxazole scaffold may confer a metabolic stability advantage over analogs lacking this feature.

Metabolic Stability (Inferred)
Class-level inference
Derivative 15l: high stability; Derivative 6g: 5.1% remaining (15 min)
Cyclopropyl group may enhance metabolic stability in lead optimization
Mouse liver microsome assay
Drug Metabolism Pharmacokinetics Medicinal Chemistry

Synthetic Accessibility: Metal-Free Cycloaddition Route

The synthesis of (5-Cyclopropylisoxazol-3-yl)methanol can be achieved via a metal-free 1,3-dipolar cycloaddition using 18-crown-6 and potassium carbonate (K₂CO₃) at 80°C for 8–10 hours . This contrasts with many isoxazole syntheses that require transition metal catalysts (e.g., Cu(I) or Ru(II) complexes), offering advantages in cost, toxicity, and waste reduction [1].

Synthetic Route
Method context
Metal-free cycloaddition (18-crown-6, K₂CO₃, 80°C, 8–10 h)
Eliminates transition metal catalyst requirement
Reported synthesis conditions
Organic Synthesis Green Chemistry Process Chemistry

Biological Activity Potential: RET Kinase Inhibition by Cyclopropylisoxazole Derivatives

Derivatives of (5-Cyclopropylisoxazol-3-yl)methanol have shown potent and selective RET kinase inhibition. Compound 15l, incorporating the 5-cyclopropylisoxazol-3-yl moiety, inhibited wild-type RET with an IC₅₀ of 44 nM and the gatekeeper mutant V804M-RET with an IC₅₀ of 252 nM [1]. While the parent alcohol is not a direct inhibitor, its scaffold is critical for generating potent RET inhibitors with exceptional kinase selectivity (inhibiting only RET among 369 kinases tested) [1].

RET Kinase Inhibition
Class-level inference
IC₅₀ 44 nM (wt-RET), 252 nM (V804M-RET) for derivative 15l
Scaffold supports selective RET inhibitor research
In vitro kinase assay; derivative only
Kinase Inhibition Cancer Research Targeted Therapy

Optimal Application Scenarios for (5-Cyclopropylisoxazol-3-yl)methanol in Scientific and Industrial Research


Medicinal Chemistry: Lead Optimization for Kinase Inhibitors

Given the demonstrated potency and selectivity of derivatives against RET kinase, (5-Cyclopropylisoxazol-3-yl)methanol serves as an ideal building block for synthesizing novel kinase inhibitors. Its intermediate lipophilicity and hydrogen bonding capacity are well-suited for oral bioavailability optimization [1] [2].

Agrochemical Development: Design of HPPD Inhibitors

Cyclopropylisoxazole derivatives have shown promise as HPPD inhibitors with herbicidal activity [3]. (5-Cyclopropylisoxazol-3-yl)methanol can be used to synthesize novel bis-cyclopropylisoxazole carboxamides for weed control, leveraging the cyclopropyl group's metabolic stability to enhance field persistence.

Process Chemistry: Green Synthesis of Heterocyclic Building Blocks

The metal-free cycloaddition route to (5-Cyclopropylisoxazol-3-yl)methanol makes it an attractive intermediate for sustainable and cost-effective production of complex heterocycles. This is particularly valuable for academic labs and industrial R&D seeking to minimize heavy metal waste and reduce synthetic costs.

Chemical Biology: Probe Development for Target Validation

The high selectivity of cyclopropylisoxazole-derived RET inhibitors [1] suggests that (5-Cyclopropylisoxazol-3-yl)methanol can be utilized to create chemical probes for dissecting RET signaling pathways in cellular models of cancer, enabling target validation and biomarker discovery.

Application
Selection Property
Validation Focus
Kinase inhibitor lead synthesis
Cyclopropyl-isoxazole scaffold
RET selectivity and metabolic stability profiling
Agrochemical lead synthesis
Cyclopropyl scaffold for field persistence
HPPD inhibition and herbicidal activity screening
Sustainable building block production
Metal-free cycloaddition route
Scalability and purity validation
Chemical biology probe development
RET-selective scaffold
Kinase selectivity and pathway engagement assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Cyclopropylisoxazol-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.